N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9254384
InChI: InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19)
SMILES: C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol

N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide

CAS No.:

Cat. No.: VC9254384

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide -

Specification

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
IUPAC Name N-[2-(pyridin-3-ylmethylamino)ethyl]benzamide
Standard InChI InChI=1S/C15H17N3O/c19-15(14-6-2-1-3-7-14)18-10-9-17-12-13-5-4-8-16-11-13/h1-8,11,17H,9-10,12H2,(H,18,19)
Standard InChI Key LOCCZYMCFLUTQL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(=O)NCCNCC2=CN=CC=C2

Introduction

N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide is a synthetic organic compound belonging to the benzamide family. Its structure consists of a benzamide core linked to a pyridine moiety via a 2-aminoethyl chain. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery and bioactivity studies.

Synthesis

The synthesis of N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide typically involves:

  • Amide Bond Formation: A reaction between benzoyl chloride and an amino-functionalized pyridine derivative.

  • Reductive Amination: The introduction of the pyridinylmethyl group using reductive conditions.

Characterization Techniques

The compound's identity and purity can be confirmed using:

  • Nuclear Magnetic Resonance (NMR): Proton (1^1H) and Carbon (13^13C) spectra to identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To confirm the presence of amide and aromatic groups.

Potential Applications

N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamide has been explored for:

  • Antiparasitic Activity: Similar benzamides have shown efficacy against Trypanosoma brucei, suggesting potential for Human African Trypanosomiasis treatment .

  • Anti-inflammatory Properties: Molecular docking studies on related compounds indicate possible inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Mechanism of Action

The compound's bioactivity is likely mediated by:

  • Hydrogen bonding through its amide group.

  • π-π interactions via its aromatic rings.
    These interactions enable binding to biological targets such as enzymes or receptors.

Comparative Analysis with Related Compounds

CompoundActivityBinding Energy (kcal/mol)Potential Target
N-{2-[(3-pyridinylmethyl)amino]ethyl}benzamideAntiparasitic/Anti-inflammatoryData unavailableTrypanosoma enzymes, 5-LOX
CelecoxibAnti-inflammatory−12.3Cyclooxygenase (COX-2)
LicofeloneAnti-inflammatory−8.73Dual COX/LOX inhibition

Limitations

  • Lack of extensive pharmacokinetic data.

  • Limited understanding of off-target effects.

Future Research

  • Detailed in vivo studies to assess bioavailability and toxicity.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

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